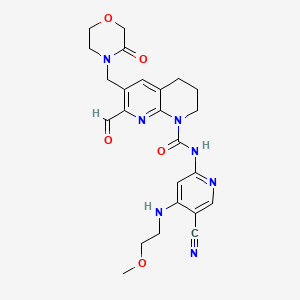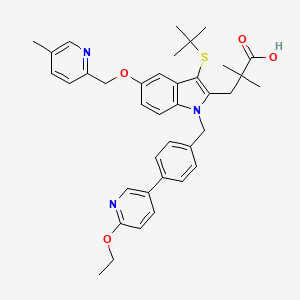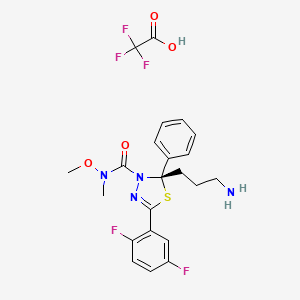
Fmoc-PEG2-NHS ester
Übersicht
Beschreibung
Fmoc-PEG2-NHS ester is a PEG derivative that contains an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases the solubility of the resulting compound in aqueous media .
Synthesis Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Fmoc-PEG2-NHS ester is C26H28N2O8 . It has a molecular weight of 496.5 g/mol . The structure of Fmoc-PEG2-NHS ester contains 67 bonds in total, including 39 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The NHS ester in Fmoc-PEG2-NHS ester can react with amines, and the protected amines can be regenerated under weakly acidic conditions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Fmoc-PEG2-NHS ester has a molecular weight of 496.5 g/mol and a molecular formula of C26H28N2O8 . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Synthesis of E-selectin Antagonists
Fmoc-PEG2-NHS ester is used as an intermediate in the synthesis of E-selectin antagonists . E-selectin is a cell adhesion molecule expressed only on endothelial cells activated by cytokines. As such, E-selectin plays a critical role in inflammation and cancer metastasis. Therefore, antagonists of E-selectin are of significant interest in the development of therapeutic strategies .
Protein Labeling
The NHS ester group in Fmoc-PEG2-NHS ester can be used to label the primary amines (-NH2) of proteins . This is a common method for the covalent attachment of drugs, probes, and other functionalized molecules.
Oligonucleotide Labeling
Similar to protein labeling, the NHS ester group in Fmoc-PEG2-NHS ester can also be used for the labeling of amine-modified oligonucleotides . This allows for the attachment of various probes and functional groups to oligonucleotides, which is useful in many areas of research, including diagnostics and therapeutics.
Conjugation Reactions
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . This makes Fmoc-PEG2-NHS ester a versatile reagent in bioconjugation reactions.
Wirkmechanismus
Target of Action
Fmoc-PEG2-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The primary targets of Fmoc-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The Fmoc-PEG2-NHS ester interacts with its targets through a process known as conjugation . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins or other amine-containing molecules to form a stable amide bond . This reaction results in the attachment of the PEG chain to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-PEG2-NHS ester depend on the specific target molecule it conjugates with. It’s worth noting that this compound is used as an intermediate in the synthesis of e-selectin antagonists , which play a role in inflammatory responses and cancer metastasis .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Fmoc-PEG2-NHS ester’s action is the conjugation of the PEG chain to the target molecule . This can lead to various molecular and cellular effects, depending on the specific target. For instance, PEGylation (the attachment of PEG chains) is often used to improve the stability and solubility of therapeutic proteins, reduce their immunogenicity, and prolong their circulation time in the body .
Action Environment
The action of Fmoc-PEG2-NHS ester can be influenced by various environmental factors. For example, the Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . Therefore, the pH of the environment can affect the compound’s action. Additionally, the compound’s stability and efficacy may be influenced by temperature, as it is recommended to be stored at -20°C .
Safety and Hazards
Fmoc-PEG2-NHS ester is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, such as a NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles, should be used when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVUZTWJNGUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101102662 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG2-NHS ester | |
CAS RN |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
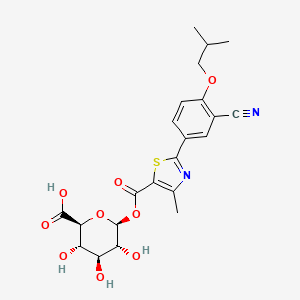
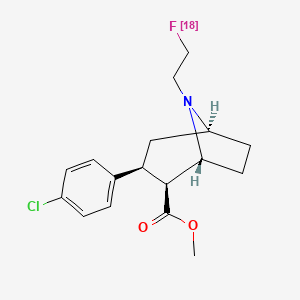
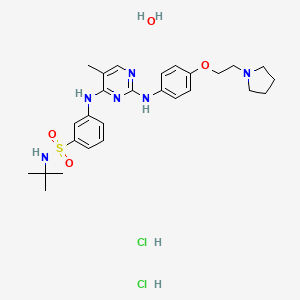
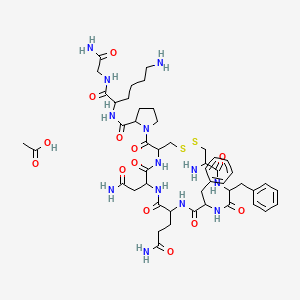

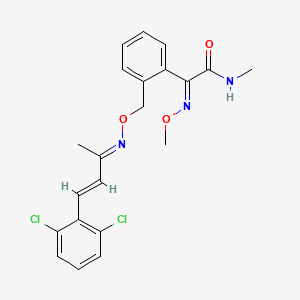


![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
